molecular formula C18H21NO2 B14469562 3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde CAS No. 65991-10-8

3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde

Cat. No.: B14469562
CAS No.: 65991-10-8
M. Wt: 283.4 g/mol
InChI Key: RLJALWVWMQPTPX-UHFFFAOYSA-N
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Description

3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde is an organic compound that features a benzaldehyde group attached to a benzyl(methyl)amino propoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde typically involves multiple steps:

    Formation of Benzyl(methyl)amine: This can be achieved by reductive amination of benzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Alkylation: The benzyl(methyl)amine is then reacted with 3-chloropropanol to form 3-{3-[Benzyl(methyl)amino]propoxy}benzene.

    Formylation: Finally, the benzene ring is formylated using a Vilsmeier-Haack reaction, which involves the reaction of the benzene derivative with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product separation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl(methyl)amino group can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: 3-{3-[Benzyl(methyl)amino]propoxy}benzoic acid.

    Reduction: 3-{3-[Benzyl(methyl)amino]propoxy}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its aldehyde and amine functionalities.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde involves its interaction with various molecular targets:

    Aldehyde Group: Can form Schiff bases with amines, which are important in biochemical processes.

    Amine Group: Can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: Lacks the benzyl(methyl)amino propoxy chain, making it less versatile in certain reactions.

    3-{3-[Benzyl(methyl)amino]propoxy}benzoic acid: An oxidized form of the compound with different reactivity.

    3-{3-[Benzyl(methyl)amino]propoxy}benzyl alcohol: A reduced form with distinct chemical properties.

Uniqueness

3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde is unique due to its combination of aldehyde and benzyl(methyl)amino functionalities, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

65991-10-8

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

3-[3-[benzyl(methyl)amino]propoxy]benzaldehyde

InChI

InChI=1S/C18H21NO2/c1-19(14-16-7-3-2-4-8-16)11-6-12-21-18-10-5-9-17(13-18)15-20/h2-5,7-10,13,15H,6,11-12,14H2,1H3

InChI Key

RLJALWVWMQPTPX-UHFFFAOYSA-N

Canonical SMILES

CN(CCCOC1=CC=CC(=C1)C=O)CC2=CC=CC=C2

Origin of Product

United States

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